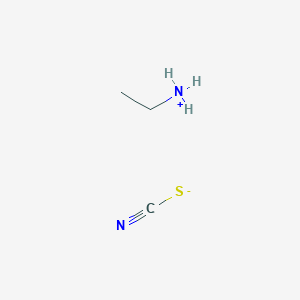
EthylammoniumThiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylammonium thiocyanate is an organic compound that consists of an ethylammonium cation and a thiocyanate anion. This compound is known for its unique properties and applications in various fields of science and industry. It is often used in chemical synthesis and research due to its reactivity and ability to form stable complexes with other molecules.
Preparation Methods
Ethylammonium thiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of ethylamine with thiocyanic acid. The reaction is typically carried out in an aqueous solution, and the product is isolated through crystallization. Another method involves the reaction of ethylamine with ammonium thiocyanate under controlled conditions. Industrial production methods often involve large-scale reactions using similar principles but optimized for higher yields and purity.
Chemical Reactions Analysis
Ethylammonium thiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: It can participate in substitution reactions where the thiocyanate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethylammonium thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is used in biochemical assays and as a stabilizing agent for certain biological molecules.
Industry: It is used in the production of specialty chemicals, as a catalyst in certain reactions, and in the manufacture of materials with specific properties.
Mechanism of Action
The mechanism of action of ethylammonium thiocyanate involves its ability to interact with various molecular targets. It can form stable complexes with metal ions, which can alter the reactivity and properties of these ions. The thiocyanate group can also participate in redox reactions, influencing the overall chemical behavior of the compound. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Ethylammonium thiocyanate can be compared with other similar compounds such as ammonium thiocyanate, potassium thiocyanate, and sodium thiocyanate. While these compounds share the thiocyanate anion, the cationic part of the molecule can significantly influence their properties and applications. Ethylammonium thiocyanate is unique due to the presence of the ethylammonium cation, which can affect its solubility, reactivity, and ability to form complexes with other molecules.
Conclusion
Ethylammonium thiocyanate is a versatile compound with significant importance in various scientific and industrial applications Its unique properties and reactivity make it a valuable tool in chemical synthesis, research, and industrial processes
Properties
Molecular Formula |
C3H8N2S |
|---|---|
Molecular Weight |
104.18 g/mol |
IUPAC Name |
ethylazanium;thiocyanate |
InChI |
InChI=1S/C2H7N.CHNS/c1-2-3;2-1-3/h2-3H2,1H3;3H |
InChI Key |
VODZXCCXYWJDMS-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH3+].C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















